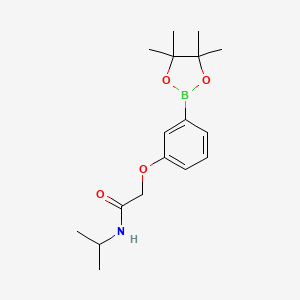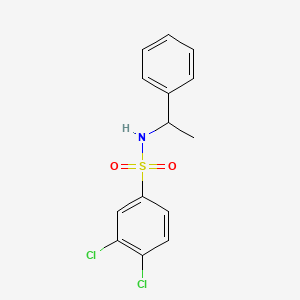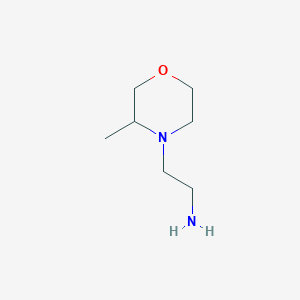![molecular formula C6H11NO2S2 B2976400 5-(Methylsulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane CAS No. 1935355-99-9](/img/structure/B2976400.png)
5-(Methylsulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of the bicyclo[2.2.1]heptane structure, which is a common structure in many organic compounds . The “5-(Methylsulfonyl)-2-thia-” part suggests the presence of a sulfur atom and a methylsulfonyl group in the structure.
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar bicyclic compounds have been synthesized using Diels-Alder reactions . This involves a [4+2] cycloaddition reaction between a conjugated diene and a substituted alkene, known as the dienophile .Molecular Structure Analysis
The bicyclo[2.2.1]heptane core suggests a three-ring structure with two carbon atoms shared by all rings . The “5-(Methylsulfonyl)-2-thia-” part indicates substitutions at the 5th and 2nd carbon in the ring .Physical And Chemical Properties Analysis
Physical and chemical properties such as density, boiling point, and solubility would depend on the specific structure and substituents of the compound .Wissenschaftliche Forschungsanwendungen
High-Energy Density Compounds (HEDCs)
5-(Methylsulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane: derivatives have been studied for their potential as HEDCs . These compounds are of interest due to their excellent detonation properties, making them suitable for modern military and civil applications . The design of HEDCs aims to achieve a balance between high detonation performance and low impact sensitivity, ensuring safety and effectiveness .
Asymmetric Synthesis
The bicyclo[2.2.1]heptane scaffold, which is part of the structure of this compound, is crucial for asymmetric synthesis. It serves as a chiral auxiliary in various synthetic processes, enabling the production of enantiomerically pure compounds. This is particularly important in the pharmaceutical industry, where the chirality of drugs can affect their efficacy and safety .
Organocatalysis
This compound has been used in organocatalytic reactions, specifically in a formal [4 + 2] cycloaddition reaction. This reaction allows for the rapid and highly enantioselective synthesis of bicyclo[2.2.1]heptane-1-carboxylates from simple starting materials. Such methodologies are valuable for creating complex molecules with high precision .
Drug Discovery
The bicyclo[2.2.1]heptane core is a privileged structure found in many bioactive compounds. Derivatives of 5-(Methylsulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane could be key intermediates in the synthesis of new drug candidates. The versatility of the core structure allows for the exploration of a wide range of pharmacological activities .
Molecular Architecture
In the realm of molecular architecture, the bicyclo[2.2.1]heptane scaffold is used to classify molecules based on the presence of a bridgehead carbon. This classification aids in the development of synthetic approaches for accessing functionalized bicyclo[2.2.1]heptanes, which are significant for the synthesis of biologically relevant molecules .
Transition-Metal Catalysis
Compounds containing the bicyclo[2.2.1]heptane structure, such as 5-(Methylsulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane, can act as effective chiral ligands in transition-metal catalysis. This application is crucial for various chemical transformations that require high selectivity and yield .
Wirkmechanismus
Eigenschaften
IUPAC Name |
5-methylsulfonyl-2-thia-5-azabicyclo[2.2.1]heptane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2S2/c1-11(8,9)7-3-6-2-5(7)4-10-6/h5-6H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOZPANAUHAXMQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CC2CC1CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Methylsulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{5-[(dibutylamino)methyl]furan-2-yl}-4-ethyl-4,5-dihydro-1H-1,2,4-triazole-5-thione](/img/structure/B2976317.png)
![N-phenethyl-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2976318.png)

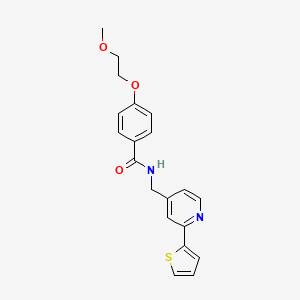
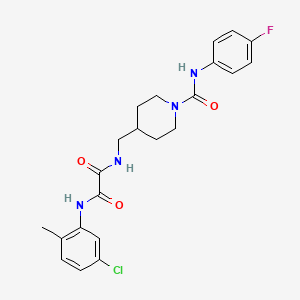
![N-[(1,3-diphenylpyrazol-4-yl)methyl]-2-formyl-N-methylbenzenesulfonamide](/img/structure/B2976324.png)
![N-(4-chlorophenyl)-4-[4-(3-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2976325.png)

![N1-(benzo[d]thiazol-2-yl)-N2-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)oxalamide](/img/structure/B2976327.png)

